N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide
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Description
Compounds with similar structures, such as N-(4-chlorophenyl)formamide , are typically solid at room temperature . They are often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as IR, mass, and NMR spectroscopy . For example, N-(4-chlorophenyl)formamide has a molecular weight of 155.58 .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied . The specific reactions would depend on the conditions and the other compounds involved .Physical and Chemical Properties Analysis
N-(4-chlorophenyl)formamide, a compound with a similar structure, is a solid at 20 degrees Celsius . It has a molecular weight of 155.58 and is soluble in methanol .Safety and Hazards
Properties
IUPAC Name |
N-(4-chlorophenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4S/c21-12-8-10-13(11-9-12)22-27(25,26)17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFORSQGWYQOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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